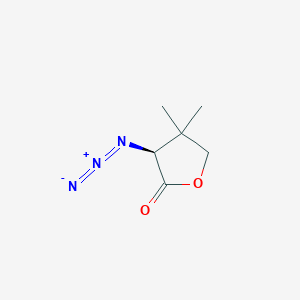

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is a unique organic compound characterized by its azido group and dihydrofuran ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one typically involves the azidation of a suitable precursor. One common method involves the reaction of (S)-4,4-dimethyldihydrofuran-2(3H)-one with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution: Reagents like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products

Substitution: Corresponding amines or thioethers.

Reduction: Primary amines.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving triazole moieties.

Materials Science: Utilized in the development of novel polymers and materials with specific properties, such as enhanced stability or reactivity.

Bioconjugation: Employed in the modification of biomolecules for imaging or therapeutic purposes, leveraging the azido group’s reactivity in click chemistry.

Mecanismo De Acción

The mechanism by which (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one exerts its effects depends on the specific application. In medicinal chemistry, the azido group can be transformed into a triazole, which may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific triazole derivative formed.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Azido-4,4-dimethyltetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.

(S)-3-Azido-4,4-dimethyl-2(3H)-oxazolone: Contains an oxazolone ring instead of a dihydrofuran ring.

Uniqueness

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is unique due to its specific ring structure and the presence of the azido group, which provides distinct reactivity and potential for diverse applications in various fields.

Actividad Biológica

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one, with the CAS number 157717-58-3, is an organic compound characterized by its unique azido group and dihydrofuran ring structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

The molecular formula of this compound is C6H9N3O2 with a molecular weight of approximately 155.155 g/mol. The compound's structure features a dihydrofuran ring that contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.155 g/mol |

| CAS Number | 157717-58-3 |

| Structure | Chemical Structure |

The biological activity of this compound is largely attributed to its azido group, which can undergo various transformations. In medicinal chemistry, the azido group can be converted into a triazole through cycloaddition reactions, facilitating interactions with biological targets such as enzymes and receptors. This transformation is significant in drug design, particularly for developing novel therapeutic agents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against viruses such as Hepatitis C. The compound's ability to form triazoles may enhance its efficacy in inhibiting viral replication pathways.

- Antitumor Effects : Investigations into the compound's cytotoxicity have shown promising results against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Bioconjugation : The azido group facilitates "click chemistry," allowing for the modification of biomolecules for imaging or therapeutic purposes. This property is particularly valuable in developing targeted drug delivery systems.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antiviral activity against Hepatitis C virus (HCV) in vitro. The compound was tested at various concentrations, showing a dose-dependent reduction in viral load.

Case Study 2: Antitumor Activity

In another study focusing on cancer therapeutics, this compound was evaluated for its cytotoxic effects on breast cancer cells. Results indicated that the compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (S)-3-Azido-4,4-dimethyl-2(3H)-oxazolone | Oxazolone Ring | Antimicrobial properties |

| (S)-3-Azido-4,4-dimethyltetrahydrofuran | Tetrahydrofuran Ring | Potential anti-inflammatory effects |

Propiedades

IUPAC Name |

(3S)-3-azido-4,4-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPAQOABYPHYPF-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=O)[C@H]1N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.